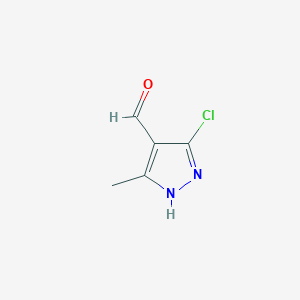

3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-3-4(2-9)5(6)8-7-3/h2H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLZFFRJOXSPBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139157-40-7 | |

| Record name | 3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 3 Chloro 5 Methyl 1h Pyrazole 4 Carbaldehyde

Reactions of the Aldehyde Moiety in Pyrazole-4-Carbaldehydes

The aldehyde functional group at the C4 position of the pyrazole (B372694) ring is a key site for various chemical reactions, including condensations, additions, reductions, and oxidations.

Knoevenagel Condensation: Pyrazole-4-carbaldehydes readily undergo Knoevenagel condensation with active methylene (B1212753) compounds. researchgate.netwikipedia.org This reaction involves a nucleophilic addition of an active hydrogen compound to the aldehyde's carbonyl group, followed by a dehydration reaction. wikipedia.org For instance, the condensation of 1,3-diaryl-1H-pyrazole-4-carbaldehydes with malonic acid or its ester yields pyrazolylacrylic acids and pyrazolylmethylenemalonic acids. umich.edu Similarly, reaction with malononitrile (B47326) in the presence of a mild catalyst like ammonium (B1175870) carbonate in an aqueous medium provides an efficient and environmentally friendly route to the corresponding condensation products. researchgate.net These reactions are often facilitated by a weakly basic amine catalyst. wikipedia.org

A notable application of this reaction is the tandem Knoevenagel condensation–Michael addition. In this process, a pyrazolone (B3327878) can react with an aldehyde to form a reactive enone, which is then attacked by a second pyrazolone molecule to form a double addition species. nih.gov

Schiff Base Formation: The aldehyde group of 3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde can react with primary amines to form Schiff bases (imines). nih.govekb.egijpsr.com This condensation reaction is a versatile method for synthesizing new pyrazole derivatives. ekb.eg For example, new Schiff bases have been synthesized by reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with various aromatic amines. nih.govekb.egresearchgate.net The formation of the characteristic imine bond can be confirmed by spectroscopic methods. ekb.eg These pyrazole-based Schiff bases are of interest for their potential biological activities. ekb.egijpsr.com

Below is a table summarizing representative condensation reactions of pyrazole-4-carbaldehydes:

| Reactant | Condensing Agent | Product Type |

|---|---|---|

| 1,3-diaryl-1H-pyrazole-4-carbaldehydes | Malonic acid/ester | Pyrazolylacrylic acids |

| Pyrazole aldehydes | Malononitrile | 2-(pyrazol-4-ylmethylene)malononitrile |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Aromatic amines | Schiff bases |

The aldehyde group in pyrazole-4-carbaldehydes is susceptible to nucleophilic addition and can be reduced to an alcohol. For example, the reduction of Schiff bases derived from 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with sodium borohydride (B1222165) yields the corresponding secondary amines. researchgate.net

The aldehyde group can be oxidized to a carboxylic acid. umich.eduresearchgate.net A common oxidizing agent for this transformation is potassium permanganate. umich.edu For instance, 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde can be oxidized to the corresponding pyrazole-4-carboxylic acid using potassium permanganate. umich.edu This carboxylic acid can then be further converted to its ethyl ester. umich.edu Vanadium-catalyzed oxidation using hydrogen peroxide is another efficient method for converting pyrazole-4-carbaldehydes to their corresponding carboxylic acids. researchgate.net

An alternative pathway involves the formation of amide derivatives through oxidative amidation. Pyrazole carbaldehydes can react with 2-aminopyridines in the presence of an oxidant like hydrogen peroxide to form pyrazole-pyridine conjugates with an amide linkage. beilstein-journals.orgnih.gov This reaction is believed to proceed through the formation of an imine intermediate, followed by nucleophilic attack of the oxidant and subsequent loss of a water molecule. beilstein-journals.org

Transformations Involving the Pyrazole Ring and its Substituents

The pyrazole ring and its substituents, particularly the chloro group, are also sites for various chemical transformations.

The chlorine atom on the pyrazole ring is susceptible to nucleophilic substitution, although this can be challenging on an aromatic ring. stackexchange.comyoutube.comwikipedia.org The reactivity of chloropyrazines to nucleophilic displacement has been studied with reagents like sodium methoxide (B1231860) and sodium benzyl (B1604629) oxide. rsc.org In the case of this compound, the presence of the electron-withdrawing aldehyde group can facilitate nucleophilic aromatic substitution (SNAr). stackexchange.com For example, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenols in the presence of a base leads to the formation of the corresponding 5-aryloxy derivatives. nih.gov Similarly, reaction with sodium azide (B81097) can replace the chlorine with an azido (B1232118) group. mdpi.com

The following table provides examples of nucleophilic substitution reactions on the pyrazole core:

| Substrate | Nucleophile | Product |

|---|---|---|

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenols | 5-aryloxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Sodium azide | 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole |

Recent research has focused on metal-free strategies for C-S and C-O bond formation involving pyrazole carbaldehydes. beilstein-journals.orgnih.govd-nb.info A three-component reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur can be employed to synthesize pyrazole-tethered thioamides. beilstein-journals.orgnih.govd-nb.inforesearchgate.net This method is advantageous due to its broad substrate scope and metal-free conditions. beilstein-journals.orgnih.gov The reactivity of pyrazole carbaldehydes in this thioamidation process has been observed to be dependent on the position of the carbaldehyde group, with pyrazole-5-carbaldehydes being more reactive than those at the C-3 and C-4 positions. d-nb.inforesearchgate.net

Furthermore, pyrazole carbaldehydes can be used in the synthesis of pyrazole-tethered benzothiazoles through a domino approach that constructs two C-S bonds in a one-pot operation involving the pyrazole carbaldehyde, an electron-rich aromatic amine, and elemental sulfur. bohrium.com

Ring-Opening and Rearrangement Mechanisms

Currently, there is a notable absence of published studies specifically detailing the ring-opening and rearrangement pathways for this compound. General principles of heterocyclic chemistry suggest that potential, though unconfirmed, pathways could include:

Photochemical Rearrangements: Certain substituted pyrazoles have been shown to undergo photochemical rearrangement to form imidazoles or other heterocyclic systems. However, no such studies have been reported for this specific compound.

Thermal Rearrangements: High-temperature conditions can sometimes induce rearrangements in heterocyclic systems, such as sigmatropic shifts of substituents. For 1H-pyrazoles, this often involves tautomerization rather than skeletal rearrangement.

Reaction with Strong Nucleophiles or Bases: While not a true rearrangement of the isolated molecule, aggressive nucleophilic attack could potentially lead to ring-opening. For instance, cleavage of the N-N bond or one of the N-C bonds might be hypothetically possible under harsh conditions, but this has not been documented for this compound.

Oxidative or Reductive Cleavage: Strong oxidizing or reducing agents can break down aromatic rings. Oxidative ring-opening has been observed for pyrazol-5-amines, a different class of substituted pyrazoles, but this is not directly transferable to the chloro-substituted aldehyde .

Without dedicated research, any proposed mechanism for ring-opening or rearrangement of this compound remains speculative.

Mechanistic Studies of Key Chemical Transformations

The available research on this compound and its close analogs, particularly the N-phenyl derivative, centers on transformations of its substituent groups rather than the pyrazole ring itself. Mechanistic studies in this context would typically focus on:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 3-position is susceptible to displacement by various nucleophiles. Mechanistic studies would investigate the kinetics and intermediates of these reactions, which are expected to proceed via a Meisenheimer-like complex.

Reactions of the Aldehyde Group: The carbaldehyde function readily undergoes condensation reactions (e.g., Knoevenagel condensation), reductive amination, and oxidation to a carboxylic acid. The mechanisms for these are well-established in general organic chemistry.

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Mechanistic studies of these catalytic cycles are extensive but not specific to the pyrazole core's stability.

Data on Ring-Opening and Rearrangement Reactions

The following table summarizes the lack of available data for the specified transformations of this compound:

| Transformation Type | Experimental Conditions | Products | Yield (%) | Mechanistic Evidence | Reference |

| Ring-Opening | Not Reported | Not Reported | N/A | None | N/A |

| Rearrangement | Not Reported | Not Reported | N/A | None | N/A |

Role As a Versatile Building Block in Complex Molecular Architectures

Construction of Fused Heterocyclic Systems utilizing Pyrazole-4-Carbaldehydes

The strategic positioning of reactive functional groups makes 3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde an excellent starting material for synthesizing various fused heterocyclic systems. The aldehyde component is readily involved in condensation reactions, while the chloro substituent can participate in nucleophilic substitution or cyclization processes. This dual reactivity is fundamental to its effectiveness in building a variety of polycyclic frameworks.

The creation of pyrazolo[3,4-d]thiazole derivatives frequently begins with the reaction of pyrazole-4-carbaldehydes with reagents that contain a thiol group. For instance, condensing a 1-substituted this compound with derivatives of thioglycolic acid can result in the formation of a thiazole (B1198619) ring fused to the pyrazole (B372694) core. The reaction typically advances through the formation of a thioglycolate intermediate, which is then followed by intramolecular cyclization. Such pyrazolo-thiazole systems are of significant interest because of their potential biological activities.

Pyrazolo[3,4-d]pyrimidines represent a vital class of fused heterocycles, with many demonstrating significant biological properties. The aldehyde group of this compound is a crucial functional handle for constructing the pyrimidine (B1678525) ring. A prevalent synthetic approach involves the condensation of the pyrazole-4-carbaldehyde with compounds that contain an amidine or a related functional group, such as ureas, thioureas, or guanidines.

For example, reacting it with urea (B33335) can produce pyrazolo[3,4-d]pyrimidin-4(5H)-ones. The initial step is a condensation reaction between the aldehyde and urea, which is followed by cyclization and dehydration to form the fused bicyclic system. The chlorine atom at the 3-position of the pyrazole ring can either be retained or substituted in the final product, which allows for additional diversification.

| Starting Material | Reagent | Fused System |

| This compound | Urea | Pyrazolo[3,4-d]pyrimidin-4(5H)-one |

| This compound | Thiourea | Pyrazolo[3,4-d]pyrimidine-4(5H)-thione |

| This compound | Guanidine | 4-aminopyrazolo[3,4-d]pyrimidine |

The synthesis of pyrazolo[3,4-b]pyridine scaffolds can be accomplished through multi-component reactions that involve pyrazole-4-carbaldehydes. For example, a Hantzsch-type reaction or a variation of it can be utilized. This typically includes the condensation of the aldehyde with a β-ketoester (such as ethyl acetoacetate) and an enamine or a source of ammonia. The reaction progresses through the formation of a dihydropyridine (B1217469) ring, which is subsequently oxidized to the corresponding pyridine (B92270) ring, fused to the pyrazole core. The flexibility of this method permits the introduction of various substituents onto the pyridine ring. nih.gov

The reactivity of this compound also extends to the synthesis of a range of other fused pyrazole systems. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[3,4-c]pyrazoles. Condensation with active methylene (B1212753) compounds, followed by intramolecular cyclization, can yield pyrazolo[3,4-c]pyridazines or other related heterocycles, with the outcome depending on the nature of the active methylene compound and the subsequent reaction conditions.

Synthesis of Conjugates and Hybrid Molecules

The aldehyde functionality of this compound is a pivotal feature for its application in synthesizing conjugate and hybrid molecules. It can readily undergo reactions to form Schiff bases, which are versatile intermediates for further transformations. For instance, condensation with primary amines results in the formation of imines, which can then be reduced to secondary amines, creating a stable linkage to another molecular entity. researchgate.net

This approach has been used to connect the pyrazole core to other pharmacologically active scaffolds, thereby creating hybrid molecules with the potential for synergistic or dual-mode biological activity. For example, a pyrazole-carbaldehyde can be conjugated with a known bioactive molecule that contains an amino group to explore new chemical space and potentially discover compounds with enhanced therapeutic profiles. nih.govacs.org

Strategic Design Principles for Novel Chemical Entities

The design of new chemical entities based on the this compound scaffold is informed by several strategic principles. The core pyrazole ring is a well-established pharmacophore in numerous drug molecules, and its substitution pattern can be systematically altered to optimize biological activity and physicochemical properties.

Key design strategies include:

Derivatization of the Aldehyde Group: The aldehyde can be converted into a wide array of functional groups, including imines, amines, alcohols, and carboxylic acids, which can then be used to introduce diverse side chains or linkers.

Substitution at the N1 Position: The pyrazole ring can be substituted at the N1 position with various alkyl or aryl groups to adjust lipophilicity and steric bulk, which can affect target binding and pharmacokinetic properties.

Modification of the Chloro Substituent: The chlorine atom at the 3-position can be replaced by other functional groups through nucleophilic aromatic substitution reactions, enabling the introduction of different pharmacophoric elements.

Annulation to Form Fused Systems: As previously mentioned, the aldehyde and chloro groups can be used to construct fused rings, leading to rigidified structures with defined three-dimensional shapes that can be customized for specific biological targets.

Advanced Spectroscopic and Analytical Characterization Methodologies in Pyrazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the characterization of pyrazole (B372694) derivatives. In the case of 3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde, ¹H NMR spectroscopy would be expected to show distinct signals for the aldehyde proton (CHO), the methyl group protons (CH₃), and the N-H proton of the pyrazole ring. The chemical shifts of these protons provide insights into the electronic environment of the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound, including the carbonyl carbon of the aldehyde, the carbons of the pyrazole ring, and the methyl carbon, would produce a distinct signal.

Table 1: Expected ¹H NMR Spectral Data for this compound (Note: This table is based on general principles of NMR spectroscopy for similar structures, as specific experimental data for the target compound is not available.)

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aldehyde H (CHO) | 9.5 - 10.5 | Singlet |

| Methyl H (CH₃) | 2.0 - 2.5 | Singlet |

| N-H | Variable | Broad Singlet |

Table 2: Expected ¹³C NMR Spectral Data for this compound (Note: This table is based on general principles of NMR spectroscopy for similar structures, as specific experimental data for the target compound is not available.)

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl C (CHO) | 180 - 190 |

| Pyrazole C3 | 140 - 150 |

| Pyrazole C4 | 110 - 120 |

| Pyrazole C5 | 130 - 140 |

| Methyl C (CH₃) | 10 - 20 |

For more complex pyrazole structures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These techniques allow for the establishment of connectivity between protons (COSY), direct carbon-proton correlations (HSQC), and correlations between carbons and protons over two to three bonds (HMBC).

While these advanced NMR techniques would be instrumental in confirming the precise structure of this compound and assigning all proton and carbon signals unambiguously, no published studies detailing 2D NMR analysis of this specific compound were found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 158.58 g/mol ), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. Expected fragmentation pathways could include the loss of the aldehyde group (CHO), the chlorine atom (Cl), or the methyl group (CH₃), as well as cleavage of the pyrazole ring. The resulting fragmentation pattern serves as a molecular fingerprint. Detailed experimental mass spectrometry data, including specific fragmentation patterns for this compound, are not currently available in the reviewed scientific literature.

Table 3: Predicted Mass Spectrometry Fragments for this compound (Note: This table is based on general fragmentation principles for organic molecules, as specific experimental data for the target compound is not available.)

| Fragment | Lost Moiety | Expected m/z |

| [M]+ | - | 158/160 |

| [M-CHO]+ | CHO | 129/131 |

| [M-Cl]+ | Cl | 123 |

| [M-CH₃]+ | CH₃ | 143/145 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretch of the pyrazole ring, the C=O stretch of the aldehyde, C-H stretches of the methyl and aldehyde groups, and C=N and C=C stretches of the pyrazole ring.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information, especially for the pyrazole ring vibrations. Specific IR and Raman spectra for this compound have not been reported in the available literature.

Table 4: Expected Infrared Absorption Bands for this compound (Note: This table is based on characteristic IR frequencies for known functional groups, as specific experimental data for the target compound is not available.)

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (aldehyde) | 2700 - 2800, 2800 - 2900 |

| C=O Stretch (aldehyde) | 1680 - 1710 |

| C=N Stretch | 1550 - 1650 |

| C=C Stretch | 1450 - 1600 |

| C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to study conjugated systems. The pyrazole ring in conjunction with the carbaldehyde group in this compound constitutes a chromophore that would absorb UV radiation. The absorption maxima (λmax) would be indicative of the specific electronic transitions.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many pyrazole derivatives are known to be fluorescent, the fluorescence properties of this compound have not been documented. There are no available UV-Vis or fluorescence spectra for this compound in the current body of scientific literature.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. It would also reveal information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.

To date, a crystal structure for this compound has not been reported in crystallographic databases.

Other Advanced Analytical and Thermochemical Techniques

In addition to mainstream spectroscopic methods, a variety of other advanced analytical and thermochemical techniques provide critical insights into the electrochemical properties, radical chemistry, thermal stability, and elemental composition of pyrazole derivatives like this compound. These methods are indispensable for a comprehensive characterization of novel compounds in pyrazole research.

Cyclic Voltammetry

Cyclic Voltammetry (CV) is a potent electrochemical technique used to study the redox behavior of chemical species. For pyrazole derivatives, CV can elucidate oxidation and reduction potentials, electron transfer kinetics, and the stability of resulting radical ions. The electrochemical functionalization of the pyrazole ring, such as C-H halogenation, is an area of active study where understanding the oxidation potentials is crucial mdpi.com.

While specific cyclic voltammetry data for this compound are not extensively detailed in the available literature, studies on related pyrazole compounds demonstrate their electroactive nature. For instance, the electrochemical properties of copper(II) complexes with pyrazole-based ligands have been characterized, showing that these complexes exhibit suitable Cu(II)/Cu(I) redox potentials to act as mimics for antioxidant enzymes nih.gov. The oxidation and reduction potentials of pyrazole derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring doi.org. The electrooxidative C-H functionalization of pyrazoles is a promising method for creating new derivatives, where the electrode's transformation of the substrate is accompanied by a polarity inversion mdpi.com. This approach has been used for effective synthesis of halogeno, thiocyanato, and azo compounds mdpi.com.

Table 1: Representative Electrochemical Data for a Pyrazole Derivative

Note: Data for a representative pyrazole derivative used in corrosion inhibition studies. Specific conditions apply.

| Compound | Concentration (M) | Corrosion Current Density (icorr, µA cm-2) |

| CPO | 10-13 | 30.04 |

| CPO | 10-5 | 12.91 |

| FPO | 10-13 | 14.03 |

| FPO | 10-5 | 0.72 |

CPO and FPO are nanopyrazole derivatives evaluated for corrosion inhibition of 304 Stainless Steel in 1.0 M HCl doi.org.

Electron Spin Resonance (ESR)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. In the context of pyrazole chemistry, ESR is invaluable for studying radical intermediates that may form during chemical reactions, electrochemical processes, or upon irradiation.

Research has shown that pyrazole and its derivatives can form radical species under specific conditions. For example, ESR studies have been conducted on radicals produced from the reaction of hydroxyl radicals (•OH) with pyrazole. These studies found that the •OH radical adds to the carbon atoms of the pyrazole ring, rather than abstracting a hydrogen atom, leading to the formation of detectable radical adducts. While specific ESR spectral parameters for this compound are not documented in the reviewed literature, the general methodology confirms the utility of ESR in elucidating reaction mechanisms involving pyrazole-based radicals.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of compounds. For pyrazole derivatives, TGA provides critical information about their stability at elevated temperatures, which is particularly important for applications in materials science and for assessing the safety of energetic materials nih.gov.

While a specific TGA thermogram for this compound is not available, studies on related energetic materials containing the pyrazole scaffold offer insights into their thermal behavior. For example, nitrated pyrazole derivatives are known for their high thermal stability, with decomposition temperatures often exceeding 150°C nih.govresearchgate.net. One study on 5-(dinitromethyl)-3,4-dinitro-1H-pyrazole and its salts found decomposition temperatures ranging from 78°C for the parent compound to as high as 189°C for its ammonium (B1175870) salt, highlighting how functionalization impacts thermal stability acs.org. The thermal decomposition pathways of pyrazole derivatives can be complex, involving processes such as nitro group dissociation or hydrogen transfer researchgate.net.

Table 2: Decomposition Temperatures for Selected Nitrated Pyrazole Derivatives

Note: These data illustrate the thermal stability of energetic compounds containing a pyrazole core.

| Compound | Decomposition Temperature (Td, °C) |

| 5-(dinitromethyl)-3,4-dinitro-1H-pyrazole (5) | 78 |

| Ammonium salt (5a) | 189 |

| Hydroxylammonium salt (5b) | 180 |

| N-hydroxytetrazole-functionalized salt (7b) | 177 |

Data sourced from a study on energetic pyrazole hybrids acs.org.

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass fractions of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized compound, thereby verifying its purity and identity. For pyrazole derivatives, the experimentally determined percentages of C, H, and N are compared against the theoretically calculated values based on the expected molecular formula. A close agreement (typically within ±0.4%) is considered a confirmation of the compound's composition.

Table 3: Theoretical Elemental Composition of this compound

Calculated based on the molecular formula: C6H7ClN2O

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 72.066 | 49.85% |

| Hydrogen | H | 1.008 | 7.056 | 4.88% |

| Chlorine | Cl | 35.453 | 35.453 | 24.53% |

| Nitrogen | N | 14.007 | 28.014 | 19.38% |

| Oxygen | O | 15.999 | 15.999 | 11.07% |

| Total | 144.56 | 100.00% |

As a practical example, the elemental analysis data for the closely related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is presented below, showing the typical agreement between calculated and experimentally found values.

Table 4: Elemental Analysis Data for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Molecular Formula: C11H9ClN2O

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 59.88 | 59.90 |

| Hydrogen (H) | 4.11 | 4.09 |

| Nitrogen (N) | 12.70 | 12.72 |

Theoretical and Computational Investigations of Pyrazole 4 Carbaldehydes

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For pyrazole-4-carbaldehyde derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate key aspects of their chemical behavior. nih.gov

Theoretical studies on substituted pyrazoles have demonstrated that DFT can unravel differences in tautomeric stability based on the nature and position of substituents on the pyrazole (B372694) ring. nih.gov For instance, electron-donating groups tend to favor the C3 position. nih.gov Such calculations provide optimized molecular geometries and vibrational frequencies, which can be compared with experimental data to confirm the structure of synthesized compounds. bohrium.com Furthermore, DFT is employed to calculate various reactivity descriptors that shed light on the chemical nature of the molecules. asrjetsjournal.org

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this method is crucial for modeling the interaction between a ligand, such as a pyrazole-4-carbaldehyde derivative, and a biological target, typically a protein or enzyme.

For pyrazole-based compounds, molecular docking studies are instrumental in understanding their potential as therapeutic agents. researchgate.netnih.gov These simulations can identify key binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. nih.govresearchgate.net For example, docking studies on pyrazole-carboxamide derivatives have been used to investigate their binding mechanisms with carbonic anhydrase receptors. nih.gov Such insights are vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This computational method provides detailed information on the conformational flexibility of a molecule and the stability of its complexes with biological targets. For pyrazole-4-carbaldehyde derivatives, MD simulations can complement the static picture provided by molecular docking.

By simulating the behavior of a ligand-protein complex in a solvated environment, MD can assess the stability of the docked pose and reveal dynamic changes in the interactions. nih.gov For instance, 50 ns molecular dynamics simulations have been used to analyze the stability of pyrazole-carboxamide derivatives within the binding sites of human carbonic anhydrase I and II receptors, showing minor conformational changes and fluctuations. nih.gov This provides a more realistic representation of the binding event and can help in refining the design of novel drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used in medicinal chemistry to predict the activity of new, unsynthesized compounds. For pyrazole derivatives, QSAR models can be developed to correlate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their observed biological activities.

While specific QSAR studies on 3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde are not documented in the provided search results, the methodology has been applied to related pyrazolone (B3327878) compounds to understand their antimicrobial activities. Such studies involve the calculation of molecular descriptors and their correlation with biological data to build predictive models. These models can then guide the synthesis of new derivatives with potentially enhanced therapeutic value.

Prediction of Molecular Properties and Reactivity Parameters (e.g., Frontier Molecular Orbitals, Charge Density)

Computational methods, particularly DFT, are extensively used to predict a range of molecular properties and reactivity parameters. For pyrazole-4-carbaldehydes, the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular importance. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule.

The distribution of charge density and the molecular electrostatic potential (MEP) map are also valuable tools for predicting reactive sites. asrjetsjournal.org The MEP surface helps to identify regions of a molecule that are prone to electrophilic or nucleophilic attack. For instance, in a study of a different pyrazole carbaldehyde, the MEP surface indicated that the most negative region, and thus the preferential site for electrophilic attack, was associated with the carbonyl oxygen atom. These computational predictions are crucial for understanding the chemical behavior of pyrazole derivatives.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis and subsequent reactions of pyrazole-4-carbaldehydes, theoretical calculations can provide detailed insights into reaction pathways, transition states, and activation energies. For example, the Vilsmeier-Haack reaction, a common method for the synthesis of pyrazole-4-carbaldehydes, can be studied computationally to understand its intricacies. mdpi.com

While specific computational studies on the reaction mechanisms involving this compound were not found, research on related pyrazole derivatives has shown that computational modeling can clarify aspects of their reactivity and the regioselectivity of their synthesis. nih.gov Such studies contribute to a deeper understanding of the underlying chemical principles and can aid in the optimization of synthetic routes.

Structure Activity Relationship Sar Research and Rational Molecular Design

Systematic Modification Strategies of the 3-Chloro-5-Methyl-1H-Pyrazole-4-Carbaldehyde Scaffold

The this compound scaffold is a key intermediate in the synthesis of a wide range of pyrazole (B372694) derivatives. researchgate.net Its chemical versatility allows for systematic modifications at several key positions, primarily the aldehyde group at C4, the chloro group at C3, and the nitrogen at N1 of the pyrazole ring.

One of the foundational reactions for creating the pyrazole-4-carbaldehyde core is the Vilsmeier-Haack reaction. mdpi.comnih.gov This reaction formylates the pyrazole ring at the C4 position, introducing the reactive carbaldehyde group. For instance, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be converted to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde through this method. researchgate.netmdpi.com

Once the scaffold is formed, modifications typically proceed as follows:

Reactions at the Aldehyde Group (C4): The carbaldehyde functional group is a primary site for derivatization. It readily undergoes condensation reactions with various nucleophiles. For example, it can be reacted with active methylene (B1212753) compounds like malononitrile (B47326) or with aniline (B41778) derivatives to create a diverse library of compounds. ekb.eg It can also be converted to an oxime and subsequently to a nitrile, which can then undergo cyclization to form tetrazole rings, creating pyrazole-tetrazole hybrids. mdpi.com

Substitution of the Chlorine Atom (C3): The chloro group can be substituted with various nucleophiles. Reactions with phenols or thiophenols can introduce phenoxy or thiophenyl groups at this position, allowing for exploration of how different aryl substituents impact activity. researchgate.net

These systematic modifications enable the exploration of the chemical space around the core scaffold, leading to the development of derivatives with tailored properties.

Impact of Substituent Variation on Chemical Behavior and Potential for Molecular Interactions

The nature and position of substituents on the pyrazole ring profoundly influence the molecule's electronic properties, conformation, and ability to form intermolecular interactions, which are critical for its biological activity.

Structure-activity relationship studies on various pyrazole derivatives have revealed several key trends:

Electronic Effects: The presence of electron-withdrawing groups (e.g., nitro, chloro) versus electron-donating groups (e.g., methyl, methoxy) can significantly alter the reactivity and binding affinity of the molecule. Studies on pyrazole-tetrazole hybrids have suggested that compounds with electron-withdrawing substituents are often more potent than those with electron-donating groups. mdpi.com For anti-inflammatory activity, the presence of electron-donating groups at the para position of a phenyl ring attached to the scaffold has been shown to enhance activity. semanticscholar.org

Steric Effects: The size and shape of substituents can dictate how a molecule fits into a biological target's binding site. The introduction of bulky groups can either enhance binding through increased van der Waals interactions or hinder it due to steric clashes.

Hydrogen Bonding: The aldehyde group, the pyrazole nitrogens, and other introduced functional groups can act as hydrogen bond donors or acceptors. Molecules are often linked in crystal structures through C—H⋯O interactions. researchgate.net The ability to form these bonds is crucial for receptor binding.

The following table summarizes the general impact of substituent variations on the properties of pyrazole derivatives:

| Position of Substitution | Type of Substituent | General Impact on Chemical Behavior and Molecular Interactions |

| C3-Position (e.g., Chloro group) | Halogens, Aryloxy, Thioaryl | Modulates electronics and provides vectors for further modification. Can participate in halogen bonding or pi-stacking interactions. |

| C4-Position (e.g., Carbaldehyde) | Aldehyde, Oxime, Nitrile, Heterocycles | Acts as a key reactive handle for building larger, more complex structures. The carbonyl oxygen is a strong hydrogen bond acceptor. |

| C5-Position (e.g., Methyl group) | Alkyl, Aryl | Influences lipophilicity and can fill hydrophobic pockets in a binding site. Can also have steric effects on the conformation of adjacent groups. |

| N1-Position | Phenyl, Substituted Phenyl, Alkyl | Significantly impacts overall molecular shape and electronic distribution. Phenyl groups can engage in pi-stacking interactions. researchgate.net |

These variations allow for the fine-tuning of a molecule's properties to achieve desired biological effects.

Pharmacophore Modeling and Ligand-Based Design Approaches for Pyrazole Derivatives

Pharmacophore modeling is a powerful ligand-based design tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For pyrazole derivatives, this approach has been successfully used to design new potent molecules. nih.gov

A typical pharmacophore model for pyrazole-based compounds often includes a combination of the following features:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrazole ring and the oxygen of the carbaldehyde group are common HBA features.

Hydrogen Bond Donors (HBD): If substituents like amines or hydroxyls are present, they can act as HBDs.

Hydrophobic/Aromatic Features: The pyrazole ring itself, as well as any attached aryl groups (e.g., a phenyl group at N1), contribute to hydrophobic and aromatic interactions.

One study on pyrazole-dimedone derivatives identified a three-feature pharmacophore model for antimicrobial activity, consisting of one hydrogen bond acceptor, one hydrogen bond donor, and one hydrophobic feature with an aromatic center. nih.gov In another example, a five-point pharmacophore model was developed for pyrazole derivatives with anti-tubercular activity. nih.gov These models serve as 3D queries to screen virtual databases for new compounds with potentially similar biological activities or to guide the modification of existing scaffolds. nih.gov

| Pharmacophore Feature | Corresponding Structural Element on Pyrazole Scaffold | Potential Molecular Interaction |

| Hydrogen Bond Acceptor | Pyrazole Ring Nitrogens, Carbonyl Oxygen | Electrostatic interaction with H-bond donors on a biological target (e.g., -NH or -OH groups). |

| Hydrogen Bond Donor | N-H of the pyrazole ring (if unsubstituted) | Electrostatic interaction with H-bond acceptors on a target (e.g., carbonyl oxygen). |

| Aromatic/Hydrophobic Region | Pyrazole Ring, Phenyl Substituents | Pi-pi stacking, hydrophobic interactions with nonpolar residues of a target. |

By understanding these key features, medicinal chemists can rationally design new pyrazole derivatives with an increased probability of biological success.

Integration of Computational Tools in Guiding Molecular Design

Computational chemistry has become an indispensable part of the drug discovery process, providing valuable insights into the behavior and interactions of molecules like pyrazole derivatives at an atomic level. eurasianjournals.com These tools are used to rationalize experimental findings and guide the design of new, more effective compounds.

Key computational methods applied to pyrazole derivatives include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. mdpi.com Docking studies help to elucidate the binding mode of pyrazole derivatives, identify key amino acid interactions, and predict binding affinity. eurasianjournals.comtandfonline.com For example, docking has been used to design pyrazole derivatives as potential VEGFR-2 kinase inhibitors by studying their interactions within the enzyme's active site. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the 3D properties of a series of molecules with their biological activity. mdpi.comnih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity, thus guiding the design of new analogs. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-receptor complex over time. eurasianjournals.com This provides a more realistic view of the binding stability and conformational changes that may occur, complementing the static picture provided by molecular docking. mdpi.com

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) offer detailed insights into the electronic structure, reactivity, and properties of pyrazole derivatives, helping to explain experimental observations. eurasianjournals.com

The integration of these computational tools provides a powerful, cost-effective, and efficient strategy for identifying lead compounds, optimizing their pharmacological properties, and designing novel therapeutics based on the pyrazole scaffold. eurasianjournals.com

Future Perspectives and Emerging Research Directions for 3 Chloro 5 Methyl 1h Pyrazole 4 Carbaldehyde Chemistry

Exploration of Unconventional Synthetic Avenues for Pyrazole-4-Carbaldehyde Derivatives

The conventional synthesis of pyrazole-4-carbaldehydes, including the title compound, often relies on the Vilsmeier-Haack reaction of corresponding hydrazones. researchgate.netumich.eduwisdomlib.orgmdpi.comresearchgate.net While effective, future research is geared towards developing more sustainable, efficient, and diverse synthetic protocols. Unconventional avenues are being explored to overcome the limitations of classical methods, such as the use of hazardous reagents like phosphorus oxychloride (POCl₃). researchgate.net

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. derpharmachemica.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields in the synthesis of pyrazole-4-carbaldehydes. dergipark.org.trresearchgate.net The application of microwave heating under solvent-free conditions further enhances the green credentials of the synthesis. derpharmachemica.com

Multicomponent Reactions (MCRs): MCRs offer a paradigm shift in synthetic efficiency by combining three or more reactants in a single step to form a complex product, thereby minimizing waste and operational complexity. rsc.orgmdpi.com The development of novel MCRs to construct the 3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde scaffold or its derivatives is a promising research direction. nih.govnih.gov These reactions allow for the rapid generation of molecular diversity, which is crucial for creating libraries of compounds for biological screening. mdpi.com

Catalysis: The use of novel catalysts, including heterogeneous and reusable catalysts like ion exchange resins (e.g., Amberlite and Amberlyst), is gaining traction. derpharmachemica.com These catalysts simplify product purification and reduce environmental impact. Furthermore, organocatalysis presents an attractive metal-free alternative for synthesizing pyrazole (B372694) derivatives. jchr.org

Below is a comparative table of conventional and emerging synthetic methods.

| Method | Reagents/Conditions | Advantages | Disadvantages |

| Conventional Vilsmeier-Haack | Hydrazone, POCl₃, DMF, thermal heating | Well-established, generally good yields | Use of toxic/corrosive POCl₃, long reaction times, harsh conditions |

| Microwave-Assisted Synthesis | Hydrazone, Vilsmeier reagent, microwave irradiation | Rapid reaction times, higher yields, potential for solvent-free conditions researchgate.netdergipark.org.tr | Requires specialized equipment, potential for localized overheating |

| Multicomponent Reactions (MCRs) | Aldehydes, β-ketoesters, hydrazines, etc., often with a catalyst | High atom economy, operational simplicity, rapid library generation nih.govnih.gov | Requires careful optimization, substrate scope can be limited |

| Heterogeneous Catalysis | Reactants with solid-supported catalysts (e.g., ion exchange resins) | Catalyst is reusable and easily separated, environmentally friendly derpharmachemica.com | Can be less active than homogeneous counterparts, potential for leaching |

Discovery of Novel Reactivity Patterns and Catalytic Transformations

The future exploration of this compound chemistry will likely uncover new reactivity patterns beyond the standard transformations of the aldehyde group.

Reactivity of the Chloro Substituent: The chlorine atom at the C3 position is a key functional handle. Future research could focus on its displacement through various nucleophilic substitution reactions to introduce a wide array of functional groups (e.g., phenoxy, sulfanyl), creating diverse pyrazole derivatives. researchgate.netnih.gov Furthermore, its role in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be systematically investigated to forge new carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space.

Catalysis Leveraging the Pyrazole Core: The pyrazole ring itself, with its adjacent NH and N atoms, can participate in catalysis. Protic pyrazole complexes, where the NH group is involved in metal-ligand cooperation, have shown promise in various catalytic transformations. nih.gov Designing catalytic systems where this compound or its derivatives act as ligands could lead to novel catalysts for hydrogenation, transfer hydrogenation, and other important organic transformations. nih.gov The interplay between the pyrazole core and the substituents will be crucial in tuning the electronic and steric properties of these potential ligands.

Novel Cyclization and Condensation Reactions: The aldehyde functionality is a versatile precursor for synthesizing fused heterocyclic systems. researchgate.netresearchgate.net Future work will likely focus on discovering novel cyclization and cyclocondensation reactions to build complex polycyclic scaffolds, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines, which are prevalent in medicinal chemistry. mdpi.comumich.edu

Advances in the Application of Pyrazole-4-Carbaldehydes in Advanced Materials Science (as building blocks)

While traditionally explored for their biological activity, pyrazole derivatives are increasingly recognized for their potential in materials science. mdpi.com The unique electronic properties and rigid structure of the pyrazole ring make it an attractive component for advanced materials.

A significant emerging direction is the use of pyrazole-based ligands for the construction of Metal-Organic Frameworks (MOFs) . researchgate.netsemanticscholar.org MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. While the title compound is a carbaldehyde, it can be readily oxidized to the corresponding 3-chloro-5-methyl-1H-pyrazole-4-carboxylic acid . This carboxylic acid derivative would be an excellent candidate as an organic linker for MOF synthesis.

The resulting MOFs could exhibit unique properties:

Selective Gas Capture: The specific functionalities within the pyrazole linker (chloro and methyl groups, and the nitrogen atoms of the ring) could create pores with high selectivity for specific gases, such as formaldehyde or carbon dioxide. dtu.dkresearchgate.netnih.gov

Catalysis: The metal nodes and the functionalized organic linkers can both act as catalytic sites. MOFs built from this pyrazole linker could be designed as heterogeneous catalysts for various organic reactions.

Sensing: The photophysical properties of some pyrazole derivatives suggest their potential use in developing luminescent MOFs for chemical sensing applications. mdpi.com

The synthesis of such pyrazole-based MOFs represents a fertile ground for future research, bridging heterocyclic chemistry with materials science.

Innovation in Computational Strategies for Pyrazole Chemistry

Computational chemistry is becoming an indispensable tool for accelerating research in pyrazole chemistry. researchgate.net Future advancements will rely heavily on innovative computational strategies to predict and understand the behavior of molecules like this compound.

Density Functional Theory (DFT): DFT calculations are pivotal for investigating the electronic structure and reactivity of pyrazole derivatives. researchgate.netnih.gov Future studies will likely employ DFT to:

Predict Reactivity: By calculating parameters such as frontier molecular orbital (HOMO-LUMO) energies, molecular electrostatic potential (MEP), and Fukui functions, researchers can identify the most probable sites for electrophilic and nucleophilic attack, guiding synthetic efforts. researchgate.nettandfonline.com

Elucidate Reaction Mechanisms: Computational modeling can map out the energy profiles of reaction pathways, helping to understand complex mechanisms, such as those in cycloaddition or catalytic reactions, and to optimize reaction conditions. mdpi.com

Design Novel Derivatives: In silico design allows for the virtual screening of numerous derivatives by calculating their electronic and structural properties, prioritizing the synthesis of compounds with the most promising characteristics for specific applications.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of pyrazole-containing systems, which is particularly relevant for understanding their interactions with biological macromolecules or their performance within materials like MOFs. tandfonline.com

| Computational Method | Application in Pyrazole Chemistry | Predicted Properties |

| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity nih.gov | HOMO-LUMO gap, Molecular Electrostatic Potential (MEP), Mulliken charges, reaction pathways researchgate.net |

| Molecular Docking | Predicting binding modes with biological targets | Binding affinity, protein-ligand interactions |

| Molecular Dynamics (MD) | Simulating dynamic behavior and conformational changes | System stability, interaction dynamics, transport properties within materials |

Interdisciplinary Research Opportunities in Pyrazole-4-Carbaldehyde Chemistry

The structural features of this compound make it a valuable platform for interdisciplinary research, connecting synthetic chemistry with life sciences and materials science.

Medicinal Chemistry: Pyrazole scaffolds are integral to numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comsemanticscholar.orgekb.egcardiff.ac.uknih.gov The title compound serves as an excellent starting point for generating libraries of novel derivatives. The aldehyde group can be converted into imines, oximes, hydrazones, or used in multicomponent reactions to attach other pharmacologically relevant moieties. wisdomlib.org Collaboration with pharmacologists and biochemists will be essential to screen these new compounds and establish structure-activity relationships (SAR).

Agrochemistry: Phenylpyrazole insecticides are widely used in agriculture. semanticscholar.org The unique substitution pattern of this compound provides an opportunity to develop new classes of agrochemicals. By modifying the aldehyde and chloro groups, chemists can create novel compounds to be tested by agricultural scientists for their efficacy as herbicides, fungicides, or insecticides. nih.gov

Chemical Biology: The aldehyde group can be used to covalently label biomolecules or to develop chemical probes for studying biological processes. This opens up collaborative avenues with chemical biologists to design and synthesize specific pyrazole-based tools for cellular imaging or target identification.

The future of this compound chemistry is bright, with numerous avenues for innovation. By embracing unconventional synthesis, exploring novel reactivity, leveraging computational tools, and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of this versatile heterocyclic compound.

Q & A

What are the established synthetic routes for 3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde, and what experimental conditions optimize yield?

Basic Methodological Answer:

The compound is primarily synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with a Vilsmeier reagent (POCl₃ and DMF). Key steps include:

- Reagent Preparation : Mix POCl₃ and DMF at 0–5°C to form the chloroiminium ion.

- Cyclization : Add the pyrazolone derivative dropwise under reflux (60–80°C) for 4–6 hours.

- Workup : Quench with ice-water, neutralize with NaHCO₃, and purify via recrystallization (ethanol/water) .

Optimization : Excess POCl₃ (1.5–2 eq) and controlled temperature prevent side reactions. Yields typically range from 65–80%.

How is the crystal structure of this compound determined, and what software is critical for refinement?

Basic Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Grow crystals via slow evaporation in ethanol or dichloromethane.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Employ SHELX programs (SHELXL for refinement, SHELXS for structure solution). The software handles anisotropic displacement parameters and hydrogen bonding networks .

Critical Parameters : Resolution ≤ 0.8 Å and R-factor < 0.05 ensure accuracy.

What safety protocols are essential when handling this compound in a research laboratory?

Basic Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (R36/37/38 hazard) .

- Ventilation : Use fume hoods to prevent inhalation of vapors/dust.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

How can the chloro substituent in this compound be selectively replaced to synthesize aryloxy derivatives?

Advanced Methodological Answer:

Nucleophilic Aromatic Substitution :

- Reagents : Phenol derivatives (e.g., 4-methylphenol), K₂CO₃ (base), DMF or DMSO as solvent.

- Conditions : Reflux at 110–120°C for 12–24 hours under nitrogen.

- Mechanism : The electron-withdrawing aldehyde group activates the chloro substituent for displacement.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields 70–85% .

Key Insight : Steric hindrance from the methyl group at position 5 directs substitution to position 4.

What strategies enable the construction of pyrazole-fused heterocyclic systems using this compound?

Advanced Methodological Answer:

Example: Pyrazolo[3,4-c]pyrazole Synthesis :

- Step 1 : Convert the aldehyde to an azide via condensation with NaN₃.

- Step 2 : Treat with hydrazine hydrate in acetic acid/ethanol under reflux to form the fused ring.

- Key Conditions : Iodine catalysis accelerates cyclization at room temperature .

Applications : These systems are explored for antimicrobial and anticancer activity .

How can contradictory crystallographic data (e.g., disorder, twinning) be resolved during structural analysis?

Advanced Methodological Answer:

- Disorder Modeling : Use SHELXL’s PART instruction to refine split positions, applying occupancy constraints.

- Twinning : Apply the TWIN command in SHELXL for detwinning (e.g., BASF parameter adjustment).

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Case Study : For this compound, hydrogen bonding (C=O⋯H-N) often requires anisotropic refinement of O and N atoms .

What mechanistic insights govern the Knoevenagel condensation of this compound with active methylene compounds?

Advanced Methodological Answer:

- Reagents : Ethyl cyanoacetate, piperidine (catalyst), ethanol solvent.

- Mechanism : The aldehyde’s electron-deficient carbonyl reacts with the enolate of the active methylene compound.

- Kinetics : Rate increases at 0–5°C due to stabilized enolate intermediates.

- Product : α,β-Unsaturated esters (e.g., ethyl-2-cyano-3-(pyrazol-4-yl)propionate) with >90% conversion .

Computational Support : DFT studies show the methyl group at position 5 reduces steric clash during transition-state formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.